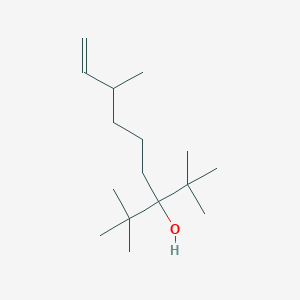
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL is an organic compound characterized by its complex structure, which includes a tert-butyl group, multiple methyl groups, and a non-8-en-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL typically involves multiple steps, starting with the preparation of the non-8-en-3-ol backbone. This can be achieved through a series of reactions, including alkylation, hydrogenation, and oxidation. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and an appropriate catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Scientific Research Applications
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Tert-butyl-2,2,7-trimethylnon-8-EN-3-OL is unique due to its specific structural features, including the combination of a tert-butyl group and multiple methyl groups on a non-8-en-3-ol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
88295-69-6 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
3-tert-butyl-2,2,7-trimethylnon-8-en-3-ol |
InChI |
InChI=1S/C16H32O/c1-9-13(2)11-10-12-16(17,14(3,4)5)15(6,7)8/h9,13,17H,1,10-12H2,2-8H3 |
InChI Key |
SJKUMTBVOGXRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C(C)(C)C)(C(C)(C)C)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


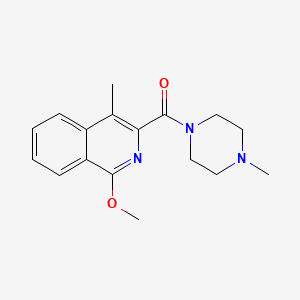
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)

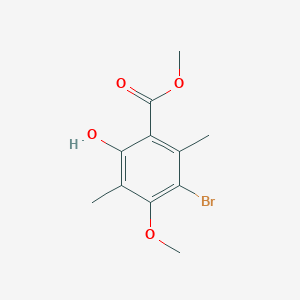
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
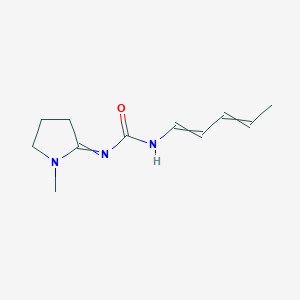
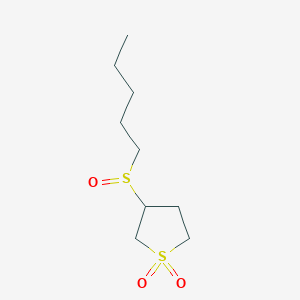
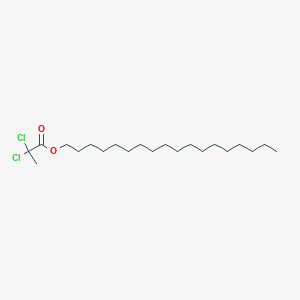
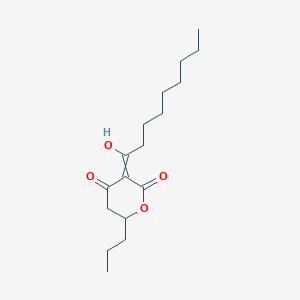
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
